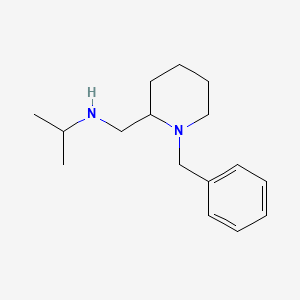
(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and isopropyl substituents, suggests potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₆N₂. Its structure allows for various interactions with biological targets, primarily through its piperidine ring and the attached functional groups.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₆N₂ |
| Molecular Weight | 250.39 g/mol |
| Functional Groups | Benzyl, Isopropyl, Amine |
| Structural Features | Piperidine ring |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential applications include:
- Neurological Disorders : The compound has been studied for its effects on neurotransmitter receptors, suggesting a role in conditions such as schizophrenia and Alzheimer's disease.
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.
The mechanism of action is primarily attributed to its interaction with specific neurotransmitter receptors. The piperidine moiety can mimic natural ligands, facilitating binding to these receptors and modulating their activity.
Case Studies
- Neurotransmitter Modulation : A study explored the compound's effect on muscarinic receptors, revealing that it may act as an antagonist or modulator. This interaction could influence neurotransmitter release, providing therapeutic benefits in cognitive disorders.
- Anticancer Potential : Another investigation assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine | C₁₆H₂₆N₂ | Different piperidine position | Varies in receptor binding affinity |
| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide | C₁₇H₂₈ClN₂ | Chlorine substitution enhances reactivity | Modulates neurotransmitter systems |
| 2-(Piperidin-3-yl)-ethanol | C₇H₁₅N | Lacks benzyl and isopropyl groups | Different pharmacological properties |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and potential applications.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-12-16-10-6-7-11-18(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWJZNHMKYIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














